molecular formula C12H15ClFNO B15322714 4-(2-Chloro-4-fluorobenzyl)piperidin-4-ol

4-(2-Chloro-4-fluorobenzyl)piperidin-4-ol

Cat. No.: B15322714
M. Wt: 243.70 g/mol
InChI Key: YPKFVMUPCMEMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-4-fluorobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a 2-chloro-4-fluorobenzyl group attached to the piperidine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-fluorobenzyl)piperidin-4-ol typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-fluorobenzyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen atoms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(2-chloro-4-fluorobenzyl)piperidin-4-one.

    Reduction: Formation of 4-(2-chloro-4-fluorobenzyl)piperidine.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Chloro-4-fluorobenzyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-(2-Chloro-4-fluorobenzyl)piperidin-4-ol can be compared with other piperidine derivatives such as:

    4-(4-Chlorophenyl)piperidin-4-ol: Similar structure but with a different substitution pattern on the benzyl group.

    4-(2-Chloro-4-fluorobenzyl)piperidin-4-one: An oxidized form of the compound.

    4-(2-Chloro-4-fluorobenzyl)piperidine: A reduced form of the compound.

Properties

Molecular Formula

C12H15ClFNO

Molecular Weight

243.70 g/mol

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H15ClFNO/c13-11-7-10(14)2-1-9(11)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2

InChI Key

YPKFVMUPCMEMLP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=C(C=C(C=C2)F)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.